molecular formula C24H14N2Na2O6S2 B3052922 Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate CAS No. 482324-38-9

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

Cat. No.: B3052922
CAS No.: 482324-38-9
M. Wt: 536.5 g/mol
InChI Key: WWYNZTCWCJHTJF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is an organic sodium salt with the molecular formula C24H14N2Na2O6S2. It is commonly used as an iron chelator in various scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate typically involves the sulfonation of 4,7-diphenyl-1,10-phenanthroline. The process begins with the reaction of 4,7-diphenyl-1,10-phenanthroline with concentrated sulfuric acid to produce 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, effectively sequestering the metal ions and altering their chemical behavior. This chelation process is crucial in various applications, including metal ion detection, catalysis, and biological studies .

Comparison with Similar Compounds

Uniqueness: Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is unique due to its sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in aqueous analytical applications and biological studies .

Properties

IUPAC Name

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNZTCWCJHTJF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576803
Record name Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482324-38-9
Record name Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Reactant of Route 3
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Reactant of Route 6
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.